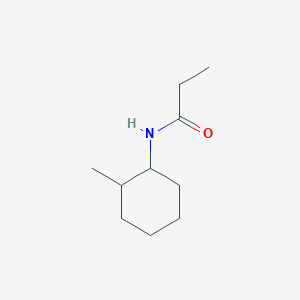

N-(2-methylcyclohexyl)propanamide

Description

N-(2-Methylcyclohexyl)propanamide is an aliphatic amide characterized by a propanamide backbone linked to a 2-methylcyclohexyl group. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.27 g/mol.

Properties

IUPAC Name |

N-(2-methylcyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVYEDZSAAYAMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

a) N-Cyclohexyl-2-[(3,4-difluorophenyl)amino]propanamide ()

- Molecular Formula : C₁₅H₂₀F₂N₂O

- Molecular Weight : 282.33 g/mol

- Key Features: Incorporates a difluorophenyl amino group, enhancing polarity compared to the target compound. The fluorine atoms may improve metabolic stability in pharmaceutical contexts .

b) N-(3-Chloro-2-methylphenyl)-3-cyclohexylpropanamide ()

- Molecular Formula: C₁₆H₂₂ClNO

- Molecular Weight : 279.80 g/mol

c) N,N-Diethyl-2-[(2-methylcyclohexyl)amino]propanamide ()

- Molecular Formula : C₁₄H₂₈N₂O

- Molecular Weight : 240.38 g/mol

- Key Features: Diethylamino group introduces steric bulk, reducing solubility in aqueous media compared to the target compound. Such modifications are common in prodrug design .

Aromatic and Heteroaromatic Derivatives

b) N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide ()

- Molecular Formula: C₁₅H₂₀ClNO₂

- Molecular Weight : 281.78 g/mol

- Key Features : Hydroxamic acid moiety (N-hydroxy group) confers metal-chelating properties, relevant in antioxidant or protease inhibitor applications .

Complex Heterocyclic Derivatives

a) 3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide ()

- Molecular Formula : C₁₉H₂₄N₄O₃S

- Molecular Weight : 400.49 g/mol

b) N-Cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide ()

- Molecular Formula : C₁₈H₂₄N₄O₂S₂

- Molecular Weight : 408.54 g/mol

- Key Features: Thienopyrimidinyl group is associated with anticancer activity, particularly in targeting tyrosine kinases .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Methods : highlights the use of carbodiimide-mediated coupling for propanamide synthesis, a method applicable to the target compound .

- Solubility Trends : Aliphatic cyclohexyl derivatives (e.g., ) exhibit lower aqueous solubility compared to aromatic analogs, impacting their bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.